N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide
Description
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyridine core linked via an ethyl group to a 4-nitrobenzenesulfonamide moiety. Imidazo[1,2-a]pyridine scaffolds are widely explored in medicinal chemistry due to their bioisosteric resemblance to purines, enabling interactions with enzymes and receptors such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-19(21)13-4-6-14(7-5-13)24(22,23)16-9-8-12-11-18-10-2-1-3-15(18)17-12/h1-7,10-11,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBWPDBGXHKDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyridine core through carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the nitrobenzenesulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl hydroperoxide (TBHP), and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table highlights structural variations among selected sulfonamide derivatives and their implications:
Electronic and Steric Effects
- Nitro Group vs. Methyl/Amino Substituents: The nitro group in the target compound increases the sulfonamide’s acidity (pKa ~2-4) compared to methyl (pKa ~8-10) or amino (pKa ~10-12) groups, influencing hydrogen-bonding interactions with biological targets .
Pharmacokinetic Implications
Patent-Derived Analogs ()
Compounds like tyclopyrazoflor and sarolaner feature trifluoromethyl or cyano groups instead of nitro. These substituents enhance metabolic stability and electron-withdrawing effects but lack the nitro group’s strong resonance interactions. For example, trifluoromethyl groups increase lipophilicity (logP ~3.5) compared to nitro (logP ~1.2) .
Research Findings and Implications
- Target Selectivity : The imidazo[1,2-a]pyridine core in the target compound may favor kinase inhibition, while pyridine-aniline derivatives () could target bacterial enzymes (e.g., dihydropteroate synthase) due to structural similarity to sulfonamide antibiotics .
- Synthetic Accessibility: The target compound’s synthesis likely follows sulfonylation of an imidazopyridine-ethylamine intermediate, analogous to methods described for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide .
Biological Activity
N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of an imidazo[1,2-a]pyridine moiety, which is often associated with diverse biological activities.
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many imidazo derivatives act as inhibitors for various enzymes, including those involved in cancer pathways.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folate synthesis.
- Anticancer Properties : Studies have suggested that these compounds can induce apoptosis in cancer cells through various pathways.
Anticancer Efficacy
A study demonstrated the anticancer activity of similar compounds against several human cancer cell lines. The following table summarizes the IC50 values for this compound compared to standard chemotherapeutics:
Antimicrobial Activity
The compound has shown significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are listed below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
Case Study 1: Anticancer Activity
In a preclinical study involving the treatment of lung cancer cells (H460), this compound exhibited a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a potential lead for further development in cancer therapy.
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Q & A
Q. What are the common synthetic routes for N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via cyclization. For example, ethyl 2-[4-(chloroacetyl)phenyl]propionate can react with 2-aminopyridine under refluxing ethanol to form the imidazo[1,2-a]pyridine intermediate, followed by sulfonamide coupling . Key steps include:
- Catalysts/Reagents : Palladium catalysts for cross-coupling, bases like K₂CO₃, and solvents such as DMF or acetonitrile .
- Purification : Column chromatography or recrystallization to isolate intermediates .
| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Cyclization | 2-aminopyridine, ethanol reflux | Use anhydrous solvents to avoid hydrolysis |
| 2 | Sulfonylation | 4-nitrobenzenesulfonyl chloride, DCM, room temperature | Slow addition to control exothermicity |
Q. Which characterization techniques are critical for confirming the compound’s structure?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing sulfonamide NH at δ 9.07 ppm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonamide S=O stretches near 1650 cm⁻¹) . Cross-validation with elemental analysis ensures purity .
Q. What biological activities have been reported for this compound?
Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial and anticancer activities. For example, structural analogs show efficacy against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli via membrane disruption . The nitro group enhances electron-withdrawing effects, potentially improving target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to reduce side reactions .
- Catalyst Screening : Pd(OAc)₂ vs. Pd(PPh₃)₄ for Suzuki couplings—varying ligands can improve regioselectivity .
- pH Control : Maintain pH 7–8 during sulfonamide coupling to prevent premature hydrolysis .
Case Study : A 15% yield increase was achieved by replacing THF with acetonitrile in the cyclization step, reducing byproduct formation .
Q. How can contradictions in spectral data during characterization be resolved?
- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve crowded aromatic regions .
- Unexpected Peaks in MS : Isotopic patterns (e.g., bromine in analogs) must be accounted for; compare with simulated spectra .
- IR Absence of Expected Bands : Check for hydration (e.g., NH stretches masked by water) .
Q. What computational approaches are used to predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., bacterial dihydrofolate reductase) .
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using Hammett constants .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to design structure-activity relationship (SAR) studies for bioactivity enhancement?
- Functional Group Modifications :
-
Replace the nitro group with electron-donating groups (e.g., -OCH₃) to alter redox properties .
-
Introduce halogens (e.g., -Br) to improve lipophilicity and target binding .
- Bioisosteric Replacements : Substitute the sulfonamide with a carbamate to reduce metabolic degradation .
Substituent Observed Activity (IC₅₀) Key Finding -NO₂ 1.2 µM (Anticancer) High potency but poor solubility -OCH₃ 5.8 µM Improved solubility, reduced activity -Br 0.9 µM Enhanced membrane permeability
Q. What strategies assess stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic (0.1 M HCl, 40°C): Monitor sulfonamide hydrolysis via HPLC .
- Oxidative (3% H₂O₂): Track nitro group reduction by UV-Vis .
Data Contradictions and Resolution
-
Contradiction : Discrepancies in reported MIC values for antimicrobial activity (2 µg/mL vs. 8 µg/mL).
Resolution : Strain-specific variability (e.g., S. aureus ATCC 25923 vs. clinical isolates) and assay protocols (broth microdilution vs. agar diffusion) . -
Contradiction : Conflicting NMR shifts for the imidazo[1,2-a]pyridine NH group (δ 8.5 vs. 9.1 ppm).
Resolution : Solvent-dependent chemical shifts (DMSO-d₆ vs. CDCl₃) and hydrogen bonding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
